molecular formula C₁₃H₁₃NO₄ B1141160 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester CAS No. 64972-00-5

4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester

Cat. No. B1141160
CAS RN: 64972-00-5
M. Wt: 247.25
InChI Key:
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Description

4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester, also known as Methyl 4-[(phenylamino)methylene]-2-pentenoate, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, which make it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound has been used in the synthesis of new heterocyclic compounds incorporating thiophene species . These compounds have shown promising pharmacological characteristics, particularly in terms of their antimicrobial activity .

Methods of Application or Experimental Procedures

The compound was prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .

Results or Outcomes

The results of the antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affected their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

Protodeboronation of Pinacol Boronic Esters

Specific Scientific Field

This application is related to the field of Organic Chemistry .

Summary of the Application

The compound has been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Methods of Application or Experimental Procedures

The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKGPQZCFBLFIG-GOJKSUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 29972141

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